Product packaging for Bassiatin(Cat. No.:)

Bassiatin

Cat. No.: B1244138
M. Wt: 261.32 g/mol
InChI Key: YOKBTBNVNCFOBF-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bassiatin is a morpholine-based depsipeptide compound first isolated from the entomopathogenic fungus Beauveria bassiana . It was initially characterized as a platelet aggregation inhibitor, demonstrating activity against ADP-induced aggregation in rabbit platelets with an IC50 of 1.9 x 10⁻⁴ M . Subsequent research has revealed significant potential in oncology, particularly in breast cancer research. Studies show that this compound inhibits cell proliferation and induces cell cycle arrest in the G0/G1 and G2/M phases in MCF-7 breast cancer cells . Its research value is highlighted by its multi-target mechanism of action; it exhibits anti-oestrogenic effects and has been found to be more effective than Tamoxifen at inhibiting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) in addition to the oestrogen receptor on breast cancer cells . This multi-receptor inhibition profile makes it a valuable compound for studying complex cancer signaling pathways. Beyond its applications in cancer and cardiovascular research, this compound also shows antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B1244138 Bassiatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(3S,6R)-3-benzyl-4-methyl-6-propan-2-ylmorpholine-2,5-dione

InChI

InChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3/t12-,13+/m0/s1

InChI Key

YOKBTBNVNCFOBF-QWHCGFSZSA-N

SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

Isomeric SMILES

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C

Canonical SMILES

CC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C

Synonyms

4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
bassiatin
lateritin

Origin of Product

United States

Producing Organisms and Ecological Contexts in Bassiatin Bioproduction

Primary Fungal Producers of Bassiatin

The primary producers of this compound are found within the fungal kingdom, with a notable concentration in certain genera known for their interactions with insects.

Beauveria bassiana Strains and Their Bioproduction Capacities

Beauveria bassiana is a well-known entomopathogenic fungus, and various strains of this species are recognized as producers of this compound. This compound, along with beauvericin (B1667859), are two compounds with various bioactivities biosynthesized by the supposedly same nonribosomal peptide synthetase BbBEAS in Beauveria bassiana. researchgate.netresearchgate.net Studies have investigated the production of this compound in different B. bassiana strains. For instance, research involving gene manipulation, such as the deletion or overexpression of the BbLaeA gene in B. bassiana, has shown a regulatory effect on this compound production. Deletion of BbLaeA resulted in no detectable this compound, while overexpression led to this compound production ranging from 4.26 to 5.10 µg/mL. researchgate.netresearchgate.net This indicates that specific genetic factors within B. bassiana strains significantly influence their capacity for this compound biosynthesis.

Research on different B. bassiana strains has also focused on their pathogenicity against insect pests, which can be linked to their metabolite profiles, including compounds like this compound. While some studies highlight the insecticidal effects of B. bassiana strains and analyze their secondary metabolites, specific data on this compound yield across a wide range of B. bassiana strains in standardized conditions is not extensively detailed in the provided search results. However, the presence of this compound has been confirmed in metabolic profiling of B. pseudobassiana strain RGM 2184, which showed efficacy against Lobesia botrana. nih.gov

Ecological Niches and Entomopathogenic Relevance of this compound-Producing Fungi

The fungi that produce this compound, particularly Beauveria bassiana, are often found in ecological niches where they interact with insects. Beauveria bassiana is a well-established entomopathogenic fungus, meaning it is capable of infecting and killing insects. frontiersin.orgfrontiersin.orgdergipark.org.trarccjournals.com These fungi play a significant role in the natural regulation of insect populations in various ecosystems, including agricultural settings and soil environments. frontiersin.orgdergipark.org.tr

Entomopathogenic fungi initiate infection by adhering to the insect's cuticle, penetrating it, and proliferating within the host's internal tissues. frontiersin.org During this process, they produce enzymes and toxins that degrade tissues and suppress the insect's immune system, ultimately leading to death. frontiersin.org this compound, as a secondary metabolite produced by these fungi, is likely involved in the complex interactions between the fungus and its insect host. While the specific role of this compound in the entomopathogenic process is not explicitly detailed in the provided snippets, secondary metabolites produced by entomopathogenic fungi are known to contribute to their virulence and ability to overcome host defenses. frontiersin.orgresearchgate.net These fungi can act as biological control agents, offering an environmentally friendly alternative to chemical pesticides. frontiersin.orgfrontiersin.orgdergipark.org.trarccjournals.com Their presence in soil is also significant for biological control. dergipark.org.tr

Strain-Specific Variations in this compound Yield and Metabolite Profiles

Research indicates that there are strain-specific variations in the production of secondary metabolites, including potentially this compound, among different isolates of the same fungal species, such as Beauveria bassiana. researchgate.netnih.govmdpi.com These variations can influence the efficacy of fungal strains as biocontrol agents. Studies have explored the diversity in metabolite profiles across different B. bassiana strains produced under identical conditions to correlate with their pathogenicity. researchgate.netnih.gov

For example, a study analyzing the metabolomic diversity of six B. bassiana strains identified intraspecific variation in their metabolite profiles. researchgate.netnih.gov Potential strains for effective mite control were found to contain varying levels of different volatile metabolites. researchgate.netnih.gov While this study focused on volatile compounds and acaricidal activity, it highlights the general principle of strain-specific differences in secondary metabolite production within B. bassiana. Another study on Penicillium antarcticum also demonstrated that intra-strain variants can exhibit significant differences in the production of various compounds. mdpi.com

The yield of this compound can be influenced by various factors, including the specific fungal strain, culture medium composition, and environmental conditions such as temperature. mdpi.com The regulation of secondary metabolite production by genetic factors, such as the LaeA gene in B. bassiana, further underscores the potential for significant strain-specific variations in this compound yield. researchgate.netresearchgate.net

Bassiatin Biosynthesis and Genetic Regulation

Biosynthetic Pathway Elucidation

The elucidation of the bassiatin biosynthetic pathway has revealed its connection to other significant fungal metabolites and highlighted the central role of nonribosomal peptide synthetases.

The formation of this compound is catalyzed by Nonribosomal Peptide Synthetases (NRPSs). researchgate.netproquest.comnih.gov These large, multi-domain enzymes are common in fungi and bacteria for the synthesis of peptide-based secondary metabolites without the use of ribosomes. nih.govmdpi.comresearchgate.netnih.gov In the case of this compound, the specific NRPS implicated is BbBEAS, encoded by the bbBeas gene in Beauveria bassiana. researchgate.netproquest.comnih.gov

NRPSs function as an assembly line, with distinct modules responsible for the activation and incorporation of specific amino acid or hydroxy acid precursors into a growing peptide chain. mdpi.com Each module typically contains an adenylation (A) domain, which selects and activates the substrate, a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated substrate, and a condensation (C) domain that catalyzes peptide bond formation. nih.gov The specific sequence and arrangement of these modules dictate the final structure of the peptide product. nih.govmdpi.com The biosynthesis of this compound is believed to proceed through such a modular, stepwise enzymatic process directed by the BbBEAS enzyme.

The biosynthetic pathway of this compound is intimately linked with that of beauvericin (B1667859), another well-known cyclooligomer depsipeptide produced by Beauveria bassiana. researchgate.netproquest.comnih.gov Research indicates that both beauvericin and this compound are synthesized by the same NRPS, BbBEAS. researchgate.netproquest.comnih.govnih.gov This shared enzymatic origin suggests a branching or alternative processing of intermediates from a common pathway.

Beauvericin is a cyclic hexadepsipeptide known for its insecticidal and antimicrobial properties. nih.govfrontiersin.orgresearchgate.net Its biosynthesis involves the iterative condensation of D-2-hydroxyisovalerate and L-phenylalanine by BbBEAS. nih.gov The fact that the same enzyme is responsible for this compound production implies that variations in substrate availability, module programming, or the action of tailoring enzymes could lead to the synthesis of different final products. This interconnection highlights the metabolic flexibility of B. bassiana and the efficiency of utilizing a single enzymatic scaffold to generate chemical diversity. The co-regulation of these compounds further supports their close biosynthetic relationship.

Genetic Regulation of this compound Production

The production of this compound is not constitutive but is instead controlled by specific biosynthetic gene clusters and influenced by global regulatory genes that respond to various developmental and environmental signals.

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). rsc.orgnih.govmq.edu.aufrontiersin.org For this compound and beauvericin, the core of the BGC is the gene BbBEAS (also referred to as bbBeas). researchgate.netnih.govresearchgate.net This gene codes for the large NRPS enzyme that serves as the central catalyst for assembling the depsipeptide backbone of both molecules. nih.gov Disruption of the BbBEAS gene has been shown to abolish beauvericin production, which in turn affects the virulence of the fungus. nih.govresearchgate.net

In addition to BbBEAS, other genes within the fungal genome, such as BbbslS, have been identified through pathway screening and are suggested to be involved in the production of active compounds in B. bassiana. researchgate.net The clustering of these genes facilitates their co-regulation, ensuring that all necessary enzymes and transporters for the production and potential secretion of the metabolite are expressed in a coordinated manner.

While BGCs contain the core synthetic machinery, the expression of these clusters is often governed by global regulatory genes. In Beauveria bassiana, a key global regulator is BbLaeA. researchgate.netproquest.comnih.gov LaeA is a well-known regulator in fungi that controls the expression of numerous secondary metabolite gene clusters, often by influencing chromatin structure. researchgate.net

Studies involving the genetic manipulation of BbLaeA have demonstrated its critical role in this compound production. In the wild-type strain of B. bassiana, this compound is often not detected under standard laboratory conditions. researchgate.netproquest.comnih.gov However, overexpression of the BbLaeA gene (OE::BbLaeA) activates the silent biosynthetic pathway, leading to the production of this compound at titers of 4.26–5.10 µg/mL. researchgate.netproquest.comnih.gov Conversely, the deletion of the BbLaeA gene (ΔBbLaeA) not only prevents this compound production but also reduces the titer of beauvericin. researchgate.netproquest.comnih.gov These findings confirm that BbLaeA is a positive regulator of the this compound biosynthetic pathway. researchgate.netproquest.comnih.gov

Genetic Strain of B. bassianaThis compound Titer (µg/mL)Beauvericin Titer ChangeReference
Wild TypeNot DetectedBaseline researchgate.netnih.gov
ΔBbLaeA (Deletion Mutant)Not DetectedDecrease researchgate.netnih.gov
OE::BbLaeA (Overexpression Mutant)4.26–5.10Increase (1–2.26 times) researchgate.netnih.gov

Transcriptomic and proteomic analyses provide a broader view of the regulatory networks governing this compound biosynthesis. frontiersin.orgnih.govnih.govscispace.commdpi.comnih.gov Transcriptome analysis of B. bassiana strains with manipulated BbLaeA expression reveals changes in the transcription levels of genes within the BbBEAS cluster and other related metabolic pathways. proquest.com The positive regulatory effect of BbLaeA on this compound production is linked to its ability to increase the transcription of the BbBEAS gene. researchgate.net

Isolation, Purification, and Structural Elucidation Methodologies

Extraction and Initial Fractionation Strategies for Bassiatin

This compound is a natural product isolated from the cultured broth of the entomopathogenic fungus Beauveria bassiana jst.go.jpuni-bonn.de. It has also been identified in other fungi, such as Cordyceps cicadae and Thymelaea lythroides airitilibrary.comresearchgate.net. The initial step in its isolation is typically a solvent-based extraction from the fungal culture.

The general strategy involves separating the fungal mycelium from the liquid culture broth via filtration. The target compound, present in the broth and/or the mycelial mass, is then extracted using an organic solvent. Methanol (B129727) is a common choice for this initial extraction airitilibrary.comresearchgate.netresearchgate.net. For instance, the powdered, dried material from a fungal culture can be exhaustively extracted using a Soxhlet apparatus with a solvent like methanol for an extended period nih.gov.

Following extraction, the crude methanol extract, which contains a complex mixture of metabolites, is subjected to fractionation. A widely used method is liquid-liquid solvent partitioning. This technique separates compounds based on their differential solubility in immiscible solvents of varying polarities mdpi.com. A common sequence involves suspending the crude extract in water and then successively partitioning it against a series of organic solvents, such as hexane, chloroform, ethyl acetate (B1210297), and butanol nih.gov. This process yields multiple fractions, each enriched with compounds of a specific polarity range, effectively simplifying the mixture for subsequent purification steps.

An alternative or subsequent step in initial fractionation is column chromatography using a stationary phase like silica (B1680970) gel researchgate.netnih.gov. The crude extract or a specific solvent fraction is loaded onto the column and eluted with a gradient of solvents, further separating the components based on their affinity for the stationary phase researchgate.net.

Table 1: Common Solvents for Extraction and Fractionation

Solvent Polarity Typical Use
Hexane Non-polar Extraction of non-polar compounds
Chloroform Intermediate Extraction/Fractionation
Ethyl Acetate Intermediate Extraction/Fractionation
Acetone Polar aprotic Extraction
Butanol Polar protic Fractionation
Methanol Polar protic Initial crude extraction
Water Very polar Solvent for partitioning

**4.2. Advanced Chromatographic Purification Techniques

Following initial fractionation, the enriched fractions containing this compound require further purification using more sophisticated chromatographic methods to isolate the compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) is a critical technique for the final purification of this compound. It offers high resolution and efficiency, making it ideal for separating structurally similar compounds from a complex mixture. Preparative HPLC is employed to obtain pure this compound in sufficient quantities for structural analysis and biological assays.

In published studies, this compound has been successfully purified using a Kromosil 100-5 C18 reversed-phase column (4.0 × 100 mm) researchgate.net. Reversed-phase HPLC separates molecules based on their hydrophobicity. A polar mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is used to elute the compounds from the non-polar stationary phase (C18). Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus have longer retention times. By carefully optimizing the mobile phase composition and flow rate, this compound can be separated from remaining impurities and collected as a pure fraction researchgate.net.

Prior to the final HPLC step, other chromatographic techniques are often employed for intermediate purification.

Silica Gel Column Chromatography: As mentioned in the initial fractionation, column chromatography over silica gel is a fundamental technique researchgate.netnih.gov. Fractions obtained from the initial solvent partitioning are often subjected to one or more rounds of silica gel chromatography. Different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) are used to elute the compounds, and the resulting fractions are collected and analyzed nih.gov.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used throughout the purification process. It is performed on silica gel coated plates to quickly check the composition of different fractions, identify those containing the target compound (by comparing with a reference standard if available), and determine the optimal solvent system for column chromatography nih.govresearchgate.net.

**4.3. Comprehensive Structural Elucidation Techniques

Once this compound is isolated in pure form, its chemical structure, including its stereochemistry, must be unequivocally determined. This is accomplished using a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds like this compound jst.go.jpresearchgate.netmdpi.com. A full assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments nih.govresearchgate.net.

These experiments include:

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

¹³C NMR (and DEPT): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to connect different fragments of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, which is crucial for determining the relative stereochemistry of the molecule.

Through the detailed analysis of these spectra, the connectivity of all atoms in the this compound molecule can be pieced together, and its stereochemical configuration can be assigned jst.go.jprsc.org.

Table 2: ¹H and ¹³C NMR Chemical Shifts for (3R,6R)-Bassiatin (in CDCl₃) researchgate.net

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ) (J in Hz)
2 166.4 -
3 59.9 4.41 (dd, J=3.6, 8.8)
4 29.8 -
4-CH₃ - 2.91 (s)
5 165.9 -
6 78.4 4.09 (d, J=2.4)
7 (CH₂) 38.4 3.10 (dd, J=8.8, 14.0), 3.29 (dd, J=3.6, 14.0)
8 (C) 134.7 -
9, 13 (CH) 129.2 7.27-7.36 (m)
10, 12 (CH) 128.9 7.27-7.36 (m)
11 (CH) 127.5 7.27-7.36 (m)
1' (CH) 30.6 2.29 (m)
2' (CH₃) 18.9 1.05 (d, J=6.8)
3' (CH₃) 15.7 0.85 (d, J=6.8)

While NMR provides a detailed picture of the molecular structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including the absolute stereochemistry jst.go.jp. This technique has been used to confirm the structure of this compound jst.go.jpairitilibrary.comresearchgate.netresearchgate.net.

The process requires growing a high-quality single crystal of the purified compound. This crystal is then exposed to a beam of X-rays. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a 3D map of the electron density within the crystal can be calculated. An atomic model of the molecule is then built into this electron density map, and its position is refined to best fit the experimental data. X-ray analysis provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's absolute configuration acs.org.

Comprehensive Structural Elucidation Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and probing the structural components of a molecule through its fragmentation pattern. In the analysis of this compound, high-resolution mass spectrometry (HRMS) plays a crucial role in establishing its elemental composition. The molecular formula of this compound has been determined to be C15H19NO3, corresponding to a molecular weight of 261.32 g/mol .

Under mass spectrometry analysis, the this compound molecule is ionized, typically forming a molecular ion ([M]+) or a protonated molecule ([M+H]+). This parent ion then undergoes fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification.

While a detailed fragmentation pattern for this compound is not extensively published in readily available literature, the expected fragmentation would likely involve the cleavage of the morpholine-2,5-dione (B184730) ring and the loss of its substituents. Key fragmentation pathways would include the loss of the isopropyl group, the benzyl (B1604629) group, and cleavage of the amide and ester bonds within the core ring structure. Analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's connectivity.

Table 1: Molecular and Mass Spectrometry Data for this compound

Property Value
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Ionization Mode Electrospray Ionization (ESI) or Electron Impact (EI)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. This technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, providing valuable structural information.

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of the two carbonyl groups (a ketone and an ester) within the morpholine-2,5-dione ring would be indicated by strong absorption bands in the region of 1650-1750 cm-1. The C-N bond of the tertiary amine and the C-O-C ether linkage within the ring would also produce characteristic signals in the fingerprint region (below 1500 cm-1). Additionally, the aromatic C-H stretching of the benzyl group would appear around 3000-3100 cm-1, while the aliphatic C-H stretching of the isopropyl and methyl groups would be observed just below 3000 cm-1.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Absorption Range (cm-1)
Carbonyl (C=O) Stretching 1650 - 1750
C-N Amine Stretching 1000 - 1350
C-O Ether Stretching 1000 - 1300
Aromatic C-H Stretching 3000 - 3100

Computational and Theoretical Methods in Structure Confirmation

In modern structural elucidation, computational and theoretical methods are frequently employed to complement experimental data and provide deeper insights into molecular structure and properties. Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations can be used to predict the geometry, spectroscopic properties, and energetic stability of a molecule.

For this compound, computational modeling can be utilized to generate a theoretical three-dimensional structure. This model can then be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. By comparing these calculated values with the experimentally obtained spectra, the proposed structure can be validated. Furthermore, computational methods can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and providing a more complete picture of its structure in solution. These theoretical approaches are particularly valuable in confirming the relative and absolute stereochemistry of chiral centers, which can be challenging to determine solely from experimental data.

Stereoisomeric Characterization and Distinction (e.g., this compound vs. (3R,6R)-Bassiatin/Lateritin)

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring form of this compound has been identified as (3S, 6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione. Another important stereoisomer is (3R,6R)-Bassiatin, which is also known as Lateritin. The distinct spatial arrangement of the substituents at the chiral centers (C3 and C6) results in different biological activities, underscoring the importance of stereochemical characterization.

The definitive assignment of the stereochemistry of this compound and its stereoisomers has been accomplished through a combination of techniques, including total synthesis and spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Total synthesis of all possible stereoisomers allows for the direct comparison of their spectroscopic data with that of the natural product. For instance, the synthesis of (3R,6R)-Bassiatin (Lateritin) and its comparison to natural this compound confirms their diastereomeric relationship.

NMR spectroscopy is a powerful tool for distinguishing between stereoisomers. While the 1H and 13C NMR spectra of diastereomers will be different, the specific differences in chemical shifts and coupling constants can be subtle. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, which can help to deduce the relative stereochemistry of the chiral centers.

The most unambiguous method for determining the absolute stereochemistry is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atoms in a molecule, allowing for the direct visualization of the spatial arrangement of the substituents at the chiral centers. The structure of this compound has been confirmed by X-ray crystallographic analysis. researchgate.net

Table 3: Comparison of this compound and its Stereoisomer (3R,6R)-Bassiatin/Lateritin

Feature This compound (3R,6R)-Bassiatin / Lateritin
Stereochemistry (3S, 6R) (3R, 6R)
Relationship Diastereomers Diastereomers
Spectroscopic Data Unique NMR and other spectroscopic profiles Distinct NMR and other spectroscopic profiles

Table of Mentioned Compounds

Compound Name
This compound
(3R,6R)-Bassiatin

Chemical Synthesis and Analog Development

Total Synthesis of Bassiatin and Its Stereoisomers

The total synthesis of this compound, a morpholine-2,5-dione (B184730), and its stereoisomers has been successfully accomplished. acs.orgacs.org A key retrosynthetic analysis disconnects the this compound structure at the ester bond within the morpholine-2,5-dione ring, leading back to an acyclic N-methylated dipeptide precursor. acs.org This linear precursor is composed of N-methyl phenylalanine and an α-hydroxy acid derived from valine. acs.org

The general synthetic strategy involves the coupling of protected N-methyl-L-phenylalanine and an α-acetoxy acid, followed by deprotection to yield a key hydroxy acid intermediate. acs.org This acyclic precursor is then subjected to a crucial cyclization step to form the six-membered morpholine-2,5-dione ring system. acs.orgacs.org

Overall Yields of this compound and Stereoisomer Synthesis
CompoundStereochemistryOverall Yield (%)
This compound(3S, 6R)9-15%
Enantiomer(3R, 6S)13%
Diastereomer(3S, 6S)18%
Diastereomer(3R, 6R)13%

Synthetic Methodologies and Reaction Pathways

A pivotal step in the total synthesis of this compound is the intramolecular cyclization of the linear hydroxy acid precursor, for which the Mitsunobu reaction has been effectively employed. acs.orgacs.org The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into various functional groups, including esters, through a dehydrative redox process involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgnih.gov

In the context of this compound synthesis, the reaction is used for intramolecular esterification to form the morpholine-2,5-dione ring. acs.org Research into this specific application revealed a novel and significant divergence in the reaction's stereochemical outcome. acs.orgacs.org For certain hindered hydroxy acid precursors, the stereochemistry of the cyclized product (i.e., retention or inversion of configuration at the alcohol's stereocenter) was found to be dependent on the reaction conditions, specifically the effective concentration of the substrate. acs.org While two substrates consistently underwent cyclization with retention of configuration, the other two could proceed with either retention or inversion, a novel observation for the Mitsunobu reaction. acs.orgacs.org This finding highlights a concentration-dependent effect that can influence the stereocontrol in Mitsunobu cyclizations of sterically hindered substrates. acs.org

Beyond the specific route used for this compound, other synthetic methodologies exist for the construction of morpholine-2,5-diones and related depsipeptides. One common approach involves a two-step process where an α-amino acid is first reacted with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. acs.org This intermediate then undergoes intramolecular cyclization upon treatment with a base to yield the morpholine-2,5-dione ring. acs.org

Another significant route to obtaining alternating polydepsipeptides is through the ring-opening polymerization of morpholine-2,5-dione derivatives. utwente.nl This method is attractive for producing high-molecular-weight polymers in a facile manner, often using initiators like stannous octoate. utwente.nl While primarily used for polymer synthesis, the underlying chemistry of forming and utilizing the morpholine-2,5-dione monomer is fundamental to the field. Copolymerization with other cyclic esters, such as lactide or glycolide, allows for the creation of materials with a wide range of properties. utwente.nl Various esterification procedures, including the use of benzenesulfonyl chloride in pyridine (B92270) or carbodiimide (B86325) methods (e.g., DCC), are also standard techniques for forming the crucial ester bond in depsipeptide synthesis. thieme-connect.de

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues are crucial for probing the biological activity of a natural product and developing new therapeutic leads. nih.gov For this compound, a modular synthetic strategy allows for the systematic modification of different parts of the molecule. nih.gov This function-oriented synthesis approach focuses on creating simpler, more accessible analogs that retain the key activity-determining features of the parent compound. nih.gov

Potential modifications to the this compound structure could include:

Amino Acid Substitution : Replacing L-phenylalanine or L-valine with other natural or unnatural amino acids to explore the effect of different side chains on activity. This could involve varying the size, polarity, or aromaticity of the residues.

N-Methylation : The N-methyl group on the phenylalanine residue is a key feature that imparts conformational rigidity and increased membrane permeability. acs.org Synthesizing analogs with or without this methylation, or with different N-alkyl groups, could elucidate its importance.

Stereochemical Variation : As demonstrated by the total synthesis of its stereoisomers, the stereochemistry at positions C3 and C6 is critical. acs.org The synthesis of all possible stereoisomers allows for a thorough investigation of the optimal spatial arrangement for biological activity.

Ring Modification : Altering the morpholine-2,5-dione core itself, for instance by creating larger or smaller rings or introducing heteroatoms, could lead to novel scaffolds with different properties.

The synthesis of these analogs would follow similar chemical pathways as the total synthesis of this compound, leveraging the flexibility of coupling different amino acid and hydroxy acid precursors before the key cyclization step. acs.org

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov By synthesizing a library of this compound analogs as described above and evaluating their biological effects (e.g., anticoagulant activity), a detailed SAR profile can be constructed. acs.org

An SAR study for this compound would involve systematically analyzing how each structural modification impacts potency. For example, by comparing the activity of analogs with different amino acid side chains, researchers can identify which functional groups are favored for interaction with the biological target. The comparison between methylated and non-methylated analogs would quantify the contribution of the N-methyl group to the compound's efficacy. acs.org

The results of these studies are often compiled into tables to visualize the relationship between structure and activity, guiding the rational design of next-generation compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Hypothetical SAR Data for this compound Analogues
AnalogueModification (vs. This compound)Relative Anticoagulant Activity (%)
This compoundNone100
Analogue 1Phenylalanine → Tyrosine85
Analogue 2Valine → Leucine110
Analogue 3No N-methylation30
Analogue 4(3R, 6S) Stereoisomer (Enantiomer)<10
Analogue 5(3S, 6S) Stereoisomer45

This table is for illustrative purposes only and does not represent actual experimental data.

Through such studies, the key pharmacophoric elements of the this compound molecule can be identified, paving the way for the development of optimized and potentially therapeutic agents.

Mechanisms of Biological Activity of Bassiatin in Research Models

Anti-proliferative and Apoptosis-Inducing Mechanisms

Research indicates that Bassiatin's biological activities are multifaceted, involving the inhibition of cellular growth, modulation of critical signaling pathways, and the induction of programmed cell death.

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. researchgate.net This inhibitory effect is closely linked to its capacity to halt the cell cycle at specific checkpoints. In studies involving the MCF-7 breast cancer cell line, this compound treatment led to cell cycle arrest in the G0/G1 and G2/M phases. nih.gov This disruption of the normal cell cycle progression is a key mechanism behind its anti-proliferative effects. nih.govnih.gov The arrest at these checkpoints prevents cancer cells from dividing and multiplying.

MCF-7 Cells: Treatment with this compound resulted in a notable arrest of cells in the G0/G1 and G2/M phases of the cell cycle. nih.gov

HeLa and L929 Cells: The cytotoxic effects of this compound have also been investigated in HeLa and L929 cell lines, indicating its broader anti-proliferative potential. researchgate.net

Table 1: Effect of this compound on Cell Cycle Progression in MCF-7 Cells
Cell LineTreatmentObserved EffectReference
MCF-7This compound (37.5 μM)Cell cycle arrest at G0/G1 and G2/M phases nih.gov

The extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. nih.govnih.gov Research has shown that this compound can induce apoptosis in MCF-7 breast cancer cells through the activation of this ERK-MAPK pathway. nih.gov This suggests that this compound can interfere with fundamental cellular signaling processes to exert its anti-cancer effects. The activation of this pathway, which is often associated with cell proliferation, can, under certain conditions, paradoxically trigger apoptosis. mdpi.com

The progression of the cell cycle is tightly controlled by a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). Cyclin D1 is a key regulator of the G1 to S phase transition. nih.govembopress.org Studies have revealed that this compound inhibits cell cycle progression in MCF-7 cells by repressing the expression of Cyclin D1. researchgate.netnih.govresearchgate.net This repression of Cyclin D1 is a critical molecular event that contributes to the G1 phase arrest observed in this compound-treated cells. nih.gov By downregulating Cyclin D1, this compound effectively blocks a crucial step in the cell division process. nih.gov

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. thaiscience.info A key characteristic of many anti-cancer agents is their ability to induce apoptosis in tumor cells. nih.govdovepress.com this compound has been shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This induction of apoptosis is mediated, at least in part, through the activation of the ERK-MAPK signaling pathway. nih.gov The ability of this compound to trigger this self-destruct mechanism in cancer cells highlights its therapeutic potential.

Table 2: Pro-apoptotic Activity of this compound
Cell LineMechanismReference
MCF-7Induction of apoptosis via activation of the ERK-MAPK pathway nih.gov

The estrogen receptor alpha (ERα) plays a pivotal role in the growth and development of estrogen-responsive breast cancers, such as the MCF-7 cell line. mdpi.comembopress.org Compounds that can block the activity of ERα, known as antiestrogens, are a cornerstone of endocrine therapy for these cancers. nih.gov this compound has been identified as having an antiestrogenic effect on MCF-7 cells. researchgate.netnih.govresearchgate.net It has been reported to inhibit the proliferation of these ERα-positive breast cancer cells by acting as an antiestrogen. nih.govnih.gov This suggests that this compound may directly or indirectly interfere with the binding of estrogen to its receptor, thereby blocking the downstream signaling that promotes cell growth. nih.gov

Receptor-Based Interaction Studies

Inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)

This compound has been investigated for its effects on key signaling pathways involved in cancer cell proliferation and angiogenesis, specifically its interaction with the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). In a study utilizing breast cancer cell lines, this compound demonstrated an inhibitory effect on both EGFR and VEGFR. frontiersin.orgyoutube.com

The epithelial growth factor is known to promote the growth and proliferation of cancerous cells. frontiersin.org Research showed that this compound's ability to inhibit both EGFR and VEGFR strengthens its potential as a multi-targeting agent in cancer research. frontiersin.org Quantitative analysis using immunoassay ELISA kits on cellular extracts from MCF-7 (an estrogen receptor-positive breast cancer cell line) and SVCT (a normal breast epithelium cell line) confirmed these inhibitory activities. The study highlighted that this compound's toxic effect on the MCF-7 breast cancer cell line is linked to this receptor inhibition. frontiersin.org While the amount of VEGFR was noted to be generally low in both cell lines, the demonstration of an inhibition effect at both receptors suggests a broader mechanism than antiestrogenic activity alone. frontiersin.org

Comparative Studies with Reference Agents in Cellular Assays

In cellular assays, this compound's activity has been compared with that of tamoxifen (B1202), a selective estrogen receptor modulator (SERM) commonly used in breast cancer therapy. A study compared the cytotoxic effects of this compound, tamoxifen, and a 1:1 combination of both on MCF-7 and SVCT cell lines over three incubation periods. youtube.comoregonstate.education

The results indicated that this compound exerted a greater toxic effect on the cancerous MCF-7 cells compared to the normal SVCT cell line. oregonstate.education Conversely, tamoxifen showed more toxicity on the normal SVCT cell line than on MCF-7 cells. oregonstate.education The combination of this compound and tamoxifen was found to be highly active in the MCF-7 cell line. oregonstate.education

Furthermore, when evaluating receptor interactions, this compound was found to be more effective than tamoxifen at all examined receptors (Estrogen Receptor α, EGFR, and VEGFR) on breast cancer cells. oregonstate.education In studies on EGFR detection, the results were similar to those for Estrogen Receptor α, where this compound showed potent interaction. youtube.com These comparative findings suggest that this compound may be a more potent agent than tamoxifen in these specific in vitro models. youtube.com

Table 1: Comparative Receptor Inhibition in MCF-7 Cells (Note: This table is a representation of findings described in the text; quantitative values for direct comparison were not available in the cited sources.)

SubstanceEstrogen Receptor α (ERα) InhibitionEpidermal Growth Factor Receptor (EGFR) InhibitionVascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
This compound EffectiveEffectiveEffective
Tamoxifen EffectiveLess Effective than this compoundLess Effective than this compound
Combined (1:1) Highly EffectiveData not specifiedData not specified

Antimicrobial Activity and Mechanisms

Efficacy Against Gram-Positive Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus, Bacillus subtilis)

This compound has been identified as an antibacterial agent with efficacy against Gram-positive bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). oregonstate.educationnih.gov MRSA is a significant cause of serious infections in humans, and the development of resistance necessitates the search for new therapeutic agents. nih.gov

In one study, the antimicrobial activity of this compound against clinical MRSA isolates was evaluated using an XTT colorimetric assay to determine the percentage of viable cells after treatment. nih.gov The results demonstrated that this compound was effective against MRSA, with a positive correlation observed between the concentration of this compound and the inhibition of the bacteria. nih.gov The study concluded that this compound is a clinically significant substance that may have potential as a future drug against MRSA. nih.gov

Regarding Bacillus subtilis, research on the purified compound is limited. However, a crude ethyl acetate (B1210297) extract from the fungus Beauveria bassiana, which produces this compound, was shown to possess strong inhibitory activity against B. subtilis. nih.gov

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium)

Information regarding the efficacy of isolated this compound against Gram-negative bacteria is not extensively documented in the available literature. However, studies on crude extracts from Beauveria bassiana provide some insight. An ethyl acetate extract of the fungus demonstrated strong inhibitory activity against Escherichia coli and a moderate effect against Pseudomonas aeruginosa. nih.gov There is no available research in the cited documents regarding the efficacy of this compound against Salmonella typhimurium.

Elucidation of Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated in the scientific literature reviewed. General antimicrobial mechanisms often involve the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of protein or nucleic acid synthesis, or interference with key metabolic pathways. oregonstate.educationmdpi.com However, which of these, if any, are specifically targeted by this compound remains a subject for future investigation.

Platelet Aggregation Inhibition Research

This compound was first isolated and identified as a novel inhibitor of platelet aggregation. mdpi.comresearchgate.net The compound was discovered in the cultured broth of the fungus Beauveria bassiana K-717. mdpi.comresearchgate.net

In functional assays, this compound was shown to inhibit the aggregation of rabbit platelets induced by adenosine diphosphate (ADP). mdpi.comresearchgate.net The inhibitory concentration (IC₅₀), which is the concentration required to inhibit 50% of the aggregation response, was determined to be 1.9 x 10⁻⁴ M. mdpi.comresearchgate.net This finding established this compound's activity as a platelet aggregation inhibitor and was the initial biological activity described for this compound.

Mechanism of ADP-Induced Platelet Aggregation Inhibition

This compound has been identified as an inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation. In research models utilizing rabbit platelets, this compound demonstrated a clear inhibitory effect, with a reported half-maximal inhibitory concentration (IC50) of 1.9 x 10⁻⁴ M nih.gov. The aggregation of platelets is a critical process in hemostasis, and ADP is a key agonist that initiates this cascade clinpgx.orgnih.gov.

The mechanism of ADP-induced platelet activation is complex, primarily mediated by two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12 clinpgx.orgexpasy.org.

P2Y1 Receptor: When activated by ADP, the P2Y1 receptor couples to the Gq protein, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize calcium from intracellular stores and cause the initial, weak, and reversible stage of platelet aggregation and shape change clinpgx.orgnih.gov.

P2Y12 Receptor: The P2Y12 receptor is coupled to the Gi protein. Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels clinpgx.org. Lower cAMP levels reduce the threshold for platelet activation and are crucial for amplifying and sustaining the aggregation response, leading to irreversible platelet aggregation clinpgx.orgnih.gov.

Inhibitory Effect of this compound on Platelet Aggregation

CompoundBiological TestResearch ModelKey Finding (IC50)Reference
This compoundADP-Induced Platelet AggregationRabbit Platelets1.9 x 10⁻⁴ M nih.gov

Other Investigated Biological Activities (e.g., insecticidal potential from producing organisms)

This compound is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana nih.govmmsl.cz. This fungus is well-known for its use as a biological insecticide, as it can infect and kill a wide range of insect pests mmsl.czfrontiersin.org. The insecticidal activity of B. bassiana is attributed to a variety of toxins and secondary metabolites it secretes, which include not only this compound but also other compounds like beauvericin (B1667859), bassianolide, and oosporein frontiersin.orgresearchgate.net.

Research on the producing organism, Beauveria bassiana, provides evidence for the insecticidal potential of its metabolic extracts. These extracts, containing a mixture of bioactive compounds including this compound, have demonstrated toxicity against various insect models. For instance, B. bassiana is a natural pathogen of the greater wax moth, Galleria mellonella, and its secreted metabolites play a role in killing the host nih.gov. Studies have shown that applying B. bassiana can lead to a 100% death rate in G. mellonella larvae under laboratory conditions researchgate.net. The fungus and its toxins act by destroying host tissues and suppressing the insect's immune system frontiersin.orgnih.gov.

Investigated Biological Activities of this compound and Its Producing Organism

ActivitySourceResearch Focus/ModelKey FindingsReference
Insecticidal PotentialBeauveria bassiana (Producing Organism)General Pest Control / Galleria mellonella larvaeThe fungus produces a range of insecticidal secondary metabolites, including this compound, that contribute to its pathogenicity against insects. Extracts can cause high mortality rates in insect models. mmsl.czfrontiersin.orgnih.govresearchgate.net
Platelet Aggregation InhibitionIsolated this compoundRabbit PlateletsDirectly inhibits ADP-induced platelet aggregation. nih.gov

Advanced Analytical Methodologies for Bassiatin Research

Quantitative and Qualitative Assays for Bassiatin in Research Matrices

Quantitative and qualitative analysis are fundamental in this compound research to determine its presence, concentration, and purity in various matrices, such as fungal culture broths or biological samples researchgate.net. Qualitative analysis confirms the presence of this compound, while quantitative analysis determines its exact amount. These techniques are essential for monitoring this compound production, studying its distribution in biological systems, and assessing the yield from different production methods researchgate.netuab.cat. While specific details on quantitative and qualitative assays solely for this compound in various research matrices were not extensively detailed in the search results, general principles of analytical chemistry apply. Techniques such as chromatography (e.g., UPLC-Q-Orbitrap MS) have been used for the analysis of secondary metabolites from Beauveria bassiana, which includes this compound researchgate.net. These methods allow for the separation, identification, and quantification of compounds within complex mixtures uab.catresearchgate.net.

Cell-Based Assays for Mechanistic Studies

Cell-based assays are vital tools for investigating the biological mechanisms of this compound at the cellular level frontiersin.orgaccelevirdx.comimmunologixlabs.com. These assays provide insights into how this compound interacts with cells, affecting processes such as viability, proliferation, and cell cycle progression nih.govaccelevirdx.comresearchgate.net.

Colorimetric Assays (e.g., MTT, XTT) for Cell Viability and Proliferation

Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are widely used to measure cell viability and proliferation thermofisher.combiocompare.comsigmaaldrich.cnnih.gov. These assays rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically thermofisher.comnih.gov. The intensity of the color is directly proportional to the number of metabolically active cells thermofisher.comnih.gov.

In this compound research, the MTT assay has been employed to determine its cytotoxicity on various cell lines, including breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) and normal breast epithelial cells (SVCT) nih.gov. These studies involve treating cell lines with different concentrations of this compound and then measuring cell viability using the MTT assay to determine toxic doses nih.gov.

Data from a study investigating this compound's cytotoxicity on different cell lines using the MTT assay nih.gov:

Cell LineThis compound Concentration (µM)Cell Viability (% of Control)
MCF-737.5Data not explicitly provided, but discussed as having greater toxic effect compared to SVCT nih.gov.
MDA-MB-231VariousCytotoxicity investigated nih.gov.
SK-BR-3VariousCytotoxicity investigated nih.gov.
SVCT37.5Data not explicitly provided, but discussed as having minimal toxic effect compared to MCF-7 nih.gov.

Note: Specific quantitative viability data points for all concentrations were not available in the provided snippets, but the text indicates the assay was used to assess toxicity across a range of concentrations.

The XTT assay is another colorimetric method for assessing cell viability and proliferation, offering advantages such as the production of a water-soluble formazan product, eliminating the need for a solubilization step required in the MTT assay thermofisher.combiocompare.comrndsystems.com. XTT assays are particularly useful for high-throughput screening of compounds affecting cell proliferation thermofisher.combiocompare.comrndsystems.com.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content, which is crucial for cell cycle analysis expertcytometry.comthermofisher.com. By staining cells with a fluorescent dye that binds to DNA, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) expertcytometry.comthermofisher.com.

In this compound research, flow cytometry has been utilized to investigate its effects on the cell cycle progression of cancer cells nih.govresearchgate.netjst.go.jp. Studies have shown that this compound can induce cell cycle arrest in specific phases, such as G0/G1 and G2/M, in cell lines like MCF-7 breast cancer cells nih.govresearchgate.netjst.go.jp.

Data from a study on this compound's effect on MCF-7 cell cycle progression using flow cytometry nih.gov:

Treatment GroupIncubation Time (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control24Data not explicitly provided, but used as a baseline nih.gov.Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.
This compound (37.5 µM)24Increased percentage nih.gov.Increased percentage nih.gov.Arrest shown nih.gov.
Tamoxifen (B1202) (37.5 µM)24Data not explicitly provided nih.gov.Increased percentage nih.gov.Data not explicitly provided nih.gov.
This compound + Tamoxifen (1:1)24Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.
Control48Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.
This compound (37.5 µM)48Increased percentage nih.gov.Increased percentage nih.gov.Arrest shown nih.gov.
Tamoxifen (37.5 µM)48Data not explicitly provided nih.gov.Increased percentage nih.gov.Data not explicitly provided nih.gov.
This compound + Tamoxifen (1:1)48Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.Data not explicitly provided nih.gov.

Immunoassays (e.g., ELISA) for Receptor Interaction Studies

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are analytical tests that use antibodies to detect and quantify specific proteins, including receptors diasource-diagnostics.com. ELISA can be used to investigate the interaction between a compound like this compound and its potential receptor targets nih.govresearchgate.netdiasource-diagnostics.comnih.gov.

Studies on this compound's mechanism of action have employed ELISA kits to investigate its interaction with receptors like estrogen receptor alpha (ERα), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) in breast cancer cells nih.govresearchgate.netjst.go.jpnih.gov. These assays can provide quantitative measurements of receptor levels or the extent of compound-receptor binding nih.govresearchgate.netdiasource-diagnostics.com.

Data from a study investigating this compound's effect on receptor levels using ELISA nih.gov:

Treatment GroupCell LineReceptorQuantitative Measurement (Arbitrary Units)
ControlMCF-7ERαBaseline measurement nih.gov.
This compound (37.5 µM)MCF-7ERαEffect measured nih.gov.
Tamoxifen (37.5 µM)MCF-7ERαEffect measured nih.gov.
This compound + Tamoxifen (1:1)MCF-7ERαEffect measured nih.gov.
ControlMCF-7EGFRBaseline measurement nih.gov.
This compound (37.5 µM)MCF-7EGFREffect measured nih.gov.
Tamoxifen (37.5 µM)MCF-7EGFREffect measured nih.gov.
This compound + Tamoxifen (1:1)MCF-7EGFREffect measured nih.gov.
ControlMCF-7VEGFRBaseline measurement nih.gov.
This compound (37.5 µM)MCF-7VEGFREffect measured nih.gov.
Tamoxifen (37.5 µM)MCF-7VEGFREffect measured nih.gov.
This compound + Tamoxifen (1:1)MCF-7VEGFREffect measured nih.gov.
Similar measurements conducted for SVCT cell line nih.gov.

Molecular Biology Techniques for Gene Expression Analysis in Producer Organisms

Molecular biology techniques are essential for understanding the genetic basis of this compound production in organisms like Beauveria bassiana wikipedia.orgaddgene.orgmicrobenotes.com. Gene expression analysis allows researchers to study which genes are active during this compound biosynthesis and how their activity is regulated wikipedia.orgmicrobenotes.commdpi.com.

Studies have investigated the role of specific genes and regulatory elements in the production of secondary metabolites, including this compound, in Beauveria bassiana researchgate.netresearchgate.net. For example, the global regulator LaeA has been shown to positively regulate the production of this compound in Beauveria bassiana researchgate.net. Gene deletion and overexpression studies involving BbLaeA have demonstrated its impact on this compound titers researchgate.net.

Data on this compound production in Beauveria bassiana strains with modified BbLaeA gene expression researchgate.net:

Beauveria bassiana StrainBbLaeA Gene StatusThis compound Production (µg/mL)
Wild typeNormal expressionNot detected researchgate.net.
ΔBbLaeAGene deletionNot detected researchgate.net.
OE::BbLaeAGene overexpression4.26–5.10 researchgate.net.

These findings highlight the importance of molecular biology techniques, such as gene manipulation and expression analysis, in understanding and potentially enhancing this compound biosynthesis mdpi.comresearchgate.net.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a method that allows for the rapid testing of large numbers of compounds for specific biological activities bmglabtech.commdpi.comnih.govresearchgate.net. HTS is widely used in drug discovery and can be applied to profile the biological activity of this compound or to identify novel compounds with similar effects bmglabtech.comnih.gov.

HTS methodologies often involve miniaturized assays and automated systems to quickly assess the effects of compounds on biological targets or cellular processes bmglabtech.commdpi.com. While specific examples of HTS applied directly to this compound for broad biological activity profiling were not detailed in the search results, the principles of HTS are applicable. Cell-based assays, including those for cell viability and proliferation (like XTT assays), are often adapted for HTS to screen compound libraries for cytotoxic or growth-inhibitory effects thermofisher.combiocompare.comrndsystems.comresearchgate.net. HTS can provide a rapid initial assessment of this compound's activity across a range of biological targets or pathways bmglabtech.comnih.govepa.gov.

Future Directions in Bassiatin Academic Research

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Future research on bassiatin's biosynthesis could focus on fully elucidating the specific enzymatic machinery and pathways involved in its production. While it is hypothesized that this compound and beauvericin (B1667859) are synthesized by the same nonribosomal peptide synthetase (NRPS), BbBEAS, in Beauveria bassiana, the precise details of this process and the potential involvement of other enzymes or regulatory elements warrant further investigation researchgate.netresearchgate.netnih.gov. Genomic analysis of Beauveria bassiana and related entomopathogenic fungi has revealed numerous putative secondary metabolite biosynthetic gene clusters, many of which have no identified specific products rsc.orgmdpi.comnih.gov. Exploring these clusters could uncover novel enzymes and pathways involved in this compound production or the synthesis of related depsipeptides. Understanding the regulatory mechanisms, such as the role of global regulators like LaeA which has been shown to positively regulate this compound production, could also lead to strategies for enhancing this compound yield researchgate.netresearchgate.netnih.gov.

Deeper Mechanistic Insights into Receptor Interactions and Downstream Signaling

Current research indicates that this compound can interact with receptors such as the estrogen receptor alpha (ERα), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) in breast cancer cells researchgate.netresearchgate.netnih.gov. Deeper mechanistic studies are needed to fully understand the nature of these interactions, including binding affinities, specific binding sites, and the subsequent downstream signaling cascades they influence. For instance, this compound has been shown to inhibit cell proliferation and induce apoptosis by repressing cyclin D1 expression and activating the ERK-MAPK pathway in certain cancer cell lines researchgate.netnih.gov. Further research could delve into the intricate molecular events triggered by this compound binding to these receptors, potentially identifying novel therapeutic targets or pathways.

Investigation of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds presents a promising avenue for future research. Studies have already begun to explore the combined effects of this compound with agents like tamoxifen (B1202) in breast cancer cell lines, showing potentially enhanced cytotoxic effects nih.gov. Further research could systematically evaluate the synergistic potential of this compound in combination with a wider range of therapeutic agents, including other anticancer drugs, antibiotics, or antifungal compounds. Understanding the mechanisms behind any observed synergy could lead to the development of more effective combination therapies, potentially allowing for lower doses of individual compounds and reducing the likelihood of resistance development. Research into synergistic interactions between Beauveria bassiana strains has shown enhanced biocontrol potential, suggesting that combinations of this compound-producing organisms or this compound with other fungal metabolites could also be explored plos.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.